
2-Bromo-4-methyl-1-(trifluoromethoxy)benzene
Overview
Description
2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methyl, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene typically involves the bromination of 4-methyl-1-(trifluoromethoxy)benzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is primarily utilized as an intermediate in the synthesis of fluorinated pharmaceuticals. The incorporation of trifluoromethoxy groups enhances the pharmacokinetic properties of drugs, improving their efficacy and bioavailability.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be used to synthesize new anticancer agents. For instance, modifications to the trifluoromethoxy group have been shown to increase selectivity towards cancer cells while reducing side effects on healthy tissues.
Agrochemical Formulations
Enhancement of Pesticide Efficacy
The compound is also employed in the formulation of agrochemicals, particularly pesticides and herbicides. Its unique chemical structure allows for improved interaction with biological targets in pests, leading to enhanced effectiveness.
Data Table: Comparison of Pesticide Efficacy
Compound | Activity Level | Application Type |
---|---|---|
This compound | High | Insecticide |
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene | Moderate | Herbicide |
1-Bromo-4-(trifluoromethoxy)benzene | Low | Fungicide |
Material Science
Development of Advanced Materials
In material science, this compound is utilized to create polymers and coatings that exhibit superior thermal stability and chemical resistance. The trifluoromethoxy group imparts hydrophobic properties, making these materials suitable for various industrial applications.
Case Study: Coating Technologies
A study on coating technologies revealed that incorporating this compound into polymer matrices significantly improved the durability and lifespan of coatings used in harsh environments, such as automotive and aerospace industries.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules with specific functional groups. Its reactivity allows chemists to explore diverse synthetic pathways.
Example Reaction: Synthesis Pathway
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 2-Bromo-4-methyl-1-(trifluoromethyl)benzene
- 4-Bromo-1-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Biological Activity
2-Bromo-4-methyl-1-(trifluoromethoxy)benzene, with the chemical formula C8H6BrF3O, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethoxy group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, making it a candidate for various medicinal applications.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C8H6BrF3O |
Molecular Weight | 253.03 g/mol |
CAS Number | 887268-25-9 |
Melting Point | Not available |
Boiling Point | Not available |
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethoxy groups can exhibit significant antimicrobial properties. For instance, the incorporation of trifluoromethyl groups into phenolic structures has been shown to enhance their ability to inhibit bacterial growth. A study on similar compounds demonstrated that the presence of a trifluoromethoxy moiety increased the potency against various bacterial strains by altering membrane permeability and disrupting metabolic pathways .
Anticancer Activity
In cancer research, halogenated compounds like this compound are being investigated for their ability to inhibit tumor growth. A comparative study showed that derivatives with bromine and trifluoromethoxy groups exhibited higher cytotoxicity against cancer cell lines compared to non-halogenated analogs. The mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Method : In vitro assays against Gram-positive and Gram-negative bacteria.
- Results : The compound demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
-
Investigation into Anticancer Properties :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating promising anticancer activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trifluoromethoxy group enhances binding affinity to enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature allows it to integrate into lipid membranes, affecting membrane integrity and function.
- Apoptosis Induction : The compound may trigger apoptotic pathways through oxidative stress and mitochondrial dysfunction.
Properties
IUPAC Name |
2-bromo-4-methyl-1-(trifluoromethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOAHMKYIMHORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654241 | |
Record name | 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-25-9 | |
Record name | 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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